molecular formula C22H28N2O B249001 1-(3-Methylcyclohexyl)-4-(1-naphthoyl)piperazine

1-(3-Methylcyclohexyl)-4-(1-naphthoyl)piperazine

Cat. No. B249001
M. Wt: 336.5 g/mol
InChI Key: NHCIWPSEWAAMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylcyclohexyl)-4-(1-naphthoyl)piperazine, commonly known as MeMABP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained attention in recent years due to its potential applications in scientific research. MeMABP has been found to exhibit interesting properties that make it a promising candidate for various applications.

Scientific Research Applications

MeMABP has been used in various scientific research applications. One of the most promising applications of MeMABP is in the field of neuroscience. MeMABP has been found to exhibit affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. MeMABP has also been found to have anxiolytic and antidepressant-like effects in animal models, making it a potential candidate for the development of new antidepressant and anxiolytic drugs.

Mechanism of Action

The mechanism of action of MeMABP is not fully understood. However, it has been suggested that MeMABP acts as a partial agonist at the serotonin 5-HT1A receptor. This receptor is involved in the regulation of the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. By modulating the activity of this receptor, MeMABP may affect the levels of these neurotransmitters, leading to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
MeMABP has been found to have several biochemical and physiological effects. In animal models, MeMABP has been found to reduce anxiety-like behavior and increase social interaction. MeMABP has also been found to increase the levels of serotonin, dopamine, and norepinephrine in certain brain regions. These effects suggest that MeMABP may have potential therapeutic applications in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using MeMABP in lab experiments is its high potency. MeMABP has been found to exhibit high affinity for the serotonin 5-HT1A receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one limitation of using MeMABP is its potential toxicity. MeMABP has been found to exhibit cytotoxic effects in certain cell types, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of MeMABP. One direction is the development of new drugs based on MeMABP's structure. MeMABP's affinity for the serotonin 5-HT1A receptor makes it a potential candidate for the development of new antidepressant and anxiolytic drugs. Another direction is the study of MeMABP's effects on other neurotransmitter systems. MeMABP's effects on the levels of serotonin, dopamine, and norepinephrine suggest that it may have potential applications in the treatment of other neurological disorders. Finally, the study of MeMABP's toxicity and potential side effects is an important direction for future research. Understanding the potential risks associated with MeMABP is essential for its safe use in scientific research.

Synthesis Methods

The synthesis of MeMABP involves the reaction of 1-naphthoyl chloride with 3-methylcyclohexylamine in the presence of a base. The reaction yields MeMABP as a white crystalline solid that can be purified using standard techniques. The purity of MeMABP can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

properties

Product Name

1-(3-Methylcyclohexyl)-4-(1-naphthoyl)piperazine

Molecular Formula

C22H28N2O

Molecular Weight

336.5 g/mol

IUPAC Name

[4-(3-methylcyclohexyl)piperazin-1-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C22H28N2O/c1-17-6-4-9-19(16-17)23-12-14-24(15-13-23)22(25)21-11-5-8-18-7-2-3-10-20(18)21/h2-3,5,7-8,10-11,17,19H,4,6,9,12-16H2,1H3

InChI Key

NHCIWPSEWAAMFH-UHFFFAOYSA-N

SMILES

CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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